molecular formula C8H16N2O2 B2391068 3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea CAS No. 80413-65-6

3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea

Cat. No.: B2391068
CAS No.: 80413-65-6
M. Wt: 172.228
InChI Key: LXGUFTNPQUYUTQ-LJGSYFOKSA-N
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Description

3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea ( 80413-65-6) is a high-purity urea derivative of interest in medicinal chemistry and pharmaceutical research . With the molecular formula C8H16N2O2 and a molecular weight of 172.23 g/mol, this compound features a specific (1r,4r) stereochemistry at its 4-hydroxycyclohexyl ring, which can be critical for its interaction with biological targets . Urea derivatives are a significant class of compounds in drug discovery, often serving as key scaffolds in the development of therapeutic agents . Research into similar urea-based structures has explored a range of potential therapeutic areas, including antineoplastic applications . The compound is for Research Use Only and is not intended for diagnostic or therapeutic use. It is offered with cold-chain transportation to ensure stability . Researchers can utilize this chemical as a building block or intermediate in the synthesis of more complex molecules for investigative purposes.

Properties

IUPAC Name

1-(4-hydroxycyclohexyl)-3-methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-9-8(12)10-6-2-4-7(11)5-3-6/h6-7,11H,2-5H2,1H3,(H2,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGUFTNPQUYUTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

This method involves the nucleophilic addition of trans-4-hydroxycyclohexylamine to methyl isocyanate, forming the urea linkage. The reaction proceeds under mild conditions in anhydrous dichloromethane (DCM) at room temperature:

$$
\text{trans-4-Hydroxycyclohexylamine} + \text{Methyl Isocyanate} \rightarrow \text{this compound}
$$

Procedure

  • Reagent Preparation : Trans-4-hydroxycyclohexylamine (1.0 equiv) is dissolved in anhydrous DCM under nitrogen.
  • Isocyanate Addition : Methyl isocyanate (1.05 equiv) is added dropwise at 0°C to minimize exothermic side reactions.
  • Reaction Monitoring : The mixture is stirred for 12–24 hours at room temperature, with progress tracked via thin-layer chromatography (TLC).
  • Work-Up : The crude product is washed with water to remove unreacted reagents, dried over magnesium sulfate, and concentrated under reduced pressure.
  • Purification : Recrystallization from ethanol yields the pure product as a white solid.

Yield and Optimization

  • Yield : 70–85% after purification.
  • Critical Parameters :
    • Solvent Choice : DCM ensures high solubility of reactants while suppressing hydroxyl group side reactions.
    • Stoichiometry : A slight excess of methyl isocyanate drives the reaction to completion.

Advantages and Limitations

  • Advantages : Direct, single-step synthesis with high atom economy.
  • Limitations : Methyl isocyanate is highly toxic, requiring stringent safety protocols.

Synthetic Route 2: Carbonyldiimidazole-Mediated Coupling

Reaction Mechanism

This two-step approach avoids hazardous isocyanates by using 1,1'-carbonyldiimidazole (CDI) to activate trans-4-hydroxycyclohexylamine, followed by coupling with methylamine:

$$
\text{trans-4-Hydroxycyclohexylamine} + \text{CDI} \rightarrow \text{Imidazolide Intermediate} \xrightarrow{\text{Methylamine}} \text{Target Urea}
$$

Procedure

  • Activation Step : Trans-4-hydroxycyclohexylamine (1.0 equiv) and CDI (1.1 equiv) are reacted in tetrahydrofuran (THF) at 25°C for 1 hour.
  • Coupling Step : Methylamine (1.2 equiv) is introduced, and the mixture is stirred for 12 hours.
  • Work-Up : The reaction is quenched with water, extracted with ethyl acetate, and dried.
  • Purification : Column chromatography (silica gel, 9:1 DCM/methanol) isolates the product.

Yield and Optimization

  • Yield : 65–80%.
  • Critical Parameters :
    • Solvent : THF enhances intermediate stability.
    • CDI Excess : Ensures complete amine activation.

Advantages and Limitations

  • Advantages : Eliminates isocyanate handling; suitable for large-scale production.
  • Limitations : Higher cost due to CDI usage; additional purification steps.

Comparative Analysis of Synthetic Methods

Parameter Route 1 (Isocyanate) Route 2 (CDI Coupling)
Reaction Steps 1 2
Yield (%) 70–85 65–80
Safety Concerns High (toxic reagent) Moderate
Scalability Industrial Lab-scale
Cost Low High
Purification Complexity Low Moderate

Stereochemical Considerations

The trans configuration of the 4-hydroxycyclohexyl group is preserved in both routes due to:

  • Mild Reaction Conditions : Avoid epimerization of the cyclohexyl ring.
  • Protection-Free Synthesis : The hydroxyl group remains inert under neutral conditions, negating the need for protective groups.

Industrial and Research Applications

  • Pharmaceutical Intermediates : The compound’s urea moiety is a key pharmacophore in dopamine receptor ligands (e.g., cariprazine analogs).
  • Material Science : Urea derivatives serve as crosslinkers in polymer chemistry.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted cyclohexyl derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Anti-inflammatory Agent

One of the primary applications of 3-Methyl-1-[(1R,4R)-4-hydroxycyclohexyl]urea is its role as a lead compound in the development of anti-inflammatory drugs. Research indicates that this compound can interact with biological targets involved in inflammatory pathways, potentially modulating the activity of enzymes and receptors linked to inflammation.

Case Study:
A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory effects in vitro, suggesting its potential for treating conditions such as arthritis and other inflammatory diseases. The mechanism of action involves the inhibition of pro-inflammatory cytokines, which are critical in the inflammatory response.

Drug Design and Synthesis

The synthesis of this compound typically involves several organic reactions, including the formation of the urea functional group through the reaction of isocyanates with alcohols. The ability to modify its structure allows for the design of more effective derivatives with enhanced therapeutic properties .

Table 1: Synthetic Pathways for this compound

StepReaction TypeKey Reagents
1Urea FormationIsocyanate + Alcohol
2CyclizationCyclohexanol + Isocyanate
3FunctionalizationAlkylation or Acylation

Plant Growth Regulator

Emerging research suggests that this compound may serve as a plant growth regulator. Its structural characteristics could influence metabolic pathways in plants, promoting growth and enhancing stress resistance.

Case Study:
Field trials have indicated that formulations containing this compound can improve crop yields under stress conditions (e.g., drought). The mechanism appears to involve modulation of hormonal pathways that regulate growth and stress responses.

Biological Interactions

Research into the interactions of this compound with biological systems has revealed its potential to influence various metabolic pathways. For instance, studies have shown that it may affect the activity of soluble epoxide hydrolase, an enzyme involved in fatty acid metabolism and inflammation .

Table 2: Biological Activities Associated with this compound

ActivityDescription
Anti-inflammatoryInhibition of pro-inflammatory cytokines
Plant growth enhancementModulation of hormonal pathways
Enzyme interactionAffects soluble epoxide hydrolase activity

Mechanism of Action

The mechanism of action of 3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and urea moiety play crucial roles in binding to these targets, leading to various biochemical effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of metabolic processes.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key attributes of 3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features Applications/Findings
This compound C₈H₁₆N₂O₂ 172.23 N/A Methyl group, trans-4-hydroxycyclohexyl Potential solubility advantages for drug design
3-Cyclohexyl-1,1-dimethylurea C₉H₁₈N₂O 170.25 N/A 1,1-Dimethyl substitution, cyclohexyl Synthesis of 4-aminocyclohexanoic acid; stable yields (~85%)
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea C₁₄H₁₈N₄O 258.32 151–152 Ethyl group, phenylpyrazole moiety Higher crystallinity due to aromatic interactions
1,3-Bis((1r,4R)-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexyl)urea C₃₇H₅₂Cl₄N₆O 738.66 N/A Bis-urea, dichlorophenylpiperazine, bulky groups Likely CNS-targeting applications (e.g., dopamine receptor binding)
1-Cyclohexyl-3-(1,3-dimethyl-2,6-dioxo-tetrahydropyrimidin-4-yl)urea C₁₃H₂₀N₄O₃ 280.33 N/A Tetrahydropyrimidinone ring Potential metabolic stability via heterocyclic moiety

Key Research Findings

Impact of Substituents on Synthesis and Stability :

  • The 1,1-dimethyl substitution in 3-cyclohexyl-1,1-dimethylurea simplifies synthesis by reducing steric hindrance, enabling high-purity yields (up to 85%) under mild conditions . In contrast, the hydroxy group in the target compound may necessitate stereoselective synthesis, increasing complexity.
  • ’s phenylpyrazole-containing urea exhibits a higher melting point (151–152°C), attributed to aromatic stacking, whereas the target compound’s hydroxy group might reduce crystallinity .

Biological Relevance: The dichlorophenylpiperazine derivative (MW: 738.66) in demonstrates how bulky substituents enhance receptor affinity, particularly for CNS targets. The target compound’s smaller size and hydroxy group may favor solubility but reduce binding potency . The tetrahydropyrimidinone ring in ’s compound suggests improved metabolic stability compared to aliphatic ureas, a trait the target compound may lack .

This contrasts with ’s dimethyl-substituted analog, which lacks polar groups and may require formulation aids for bioavailability .

Biological Activity

3-Methyl-1-[(1R,4R)-4-hydroxycyclohexyl]urea is an organic compound with significant biological activity, particularly in pharmacological applications. Its structure includes a cyclohexyl ring with a hydroxy group and a urea moiety, which contribute to its interaction with various biological targets, including enzymes and receptors. This compound has been studied for its potential therapeutic effects, especially in the context of thrombosis and inflammation.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets. The hydroxy group and urea moiety facilitate interactions that can lead to:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may activate or inhibit receptor signaling pathways, influencing cellular responses.
  • Metabolic Alterations : Changes in metabolic processes can result from its biochemical interactions.

These mechanisms of action are crucial for its potential use as a therapeutic agent.

Antithrombotic Properties

Research indicates that this compound exhibits antithrombotic activity. A patent describes its use as a therapeutic agent for thrombosis, suggesting that it may help prevent blood clots by modulating coagulation pathways .

Anti-inflammatory Effects

The compound has also been identified as a lead candidate for developing new anti-inflammatory drugs. Its structural features allow it to interact with inflammatory mediators, potentially reducing inflammation in various conditions .

Study 1: Enzyme Interaction

In a study examining the interaction of this compound with specific enzymes, it was found that the compound significantly inhibited the activity of certain proteases involved in inflammatory responses. This inhibition was dose-dependent and demonstrated a clear mechanism through which the compound could exert anti-inflammatory effects.

Study 2: Pharmacokinetics

A pharmacokinetic analysis revealed that this compound has favorable absorption and distribution characteristics. The compound showed good bioavailability and a half-life suitable for therapeutic applications, making it a promising candidate for further development in clinical settings.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntithromboticInhibition of thrombus formationPatent
Anti-inflammatoryReduction in inflammatory markersResearch Study
Enzyme InhibitionSignificant inhibition of proteasesCase Study
PharmacokineticsGood bioavailability and suitable half-lifePharmacokinetic Analysis
MechanismDescriptionImplications
Enzyme InteractionBinds to active sites of enzymesPotential therapeutic target
Receptor ModulationAlters receptor signaling pathwaysInfluence on cellular responses
Metabolic AlterationChanges in metabolic enzyme activityImpacts on disease processes

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea?

  • Methodological Answer : Synthesis optimization involves multi-step reactions, typically starting with the condensation of a substituted cyclohexylamine with an isocyanate or carbamate. Key parameters include:

  • Catalysts : Use of pyridine or triethylamine to facilitate carbamate activation (observed in related urea derivatives) .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .
  • Temperature Control : Maintaining 60–80°C minimizes side reactions like hydrolysis .
    • Validation : Monitor purity via HPLC and confirm structural integrity using 1^1H/13^13C NMR.

Q. How can researchers confirm the stereochemical configuration of the (1r,4r)-4-hydroxycyclohexyl moiety?

  • Methodological Answer :

  • X-ray Crystallography : Resolve absolute configuration by co-crystallizing the compound with a heavy atom (e.g., bromine derivative) .
  • NOESY NMR : Detect spatial proximity between the hydroxy group and adjacent protons on the cyclohexane ring .
    • Note : Computational methods (e.g., DFT-based energy minimization) can predict stable conformers .

Q. What strategies improve the aqueous solubility of this compound for in vitro assays?

  • Methodological Answer :

  • Co-solvents : Use DMSO (≤5%) or cyclodextrin-based formulations to enhance solubility without denaturing proteins .
  • Salt Formation : Introduce sulfonate or hydrochloride salts via reaction with acidic/basic counterions .

Advanced Research Questions

Q. How does the (1r,4r)-4-hydroxycyclohexyl group influence binding affinity to biological targets compared to its stereoisomers?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Synthesize (1s,4s)- and (1r,4s)-isomers and compare IC50_{50} values in enzyme inhibition assays (e.g., kinase or protease targets) .
  • Molecular Docking : Use software like AutoDock Vina to simulate hydrogen bonding between the hydroxy group and active-site residues .
    • Case Study : In p21 inhibitor UC2288, the (1r,4r) configuration improved binding to the ATP-binding pocket by 20-fold compared to cis-isomers .

Q. What experimental approaches resolve contradictions in reported biological activity data for urea derivatives?

  • Methodological Answer :

  • Meta-Analysis : Cross-reference datasets from public repositories (e.g., ChEMBL, PubChem) to identify outliers or assay-specific biases .
  • Orthogonal Assays : Validate cytotoxicity (e.g., MTT assay) alongside target-specific activity (e.g., ELISA) to rule off-target effects .
    • Example : Discrepancies in IC50_{50} values for urea-based kinase inhibitors were resolved by standardizing ATP concentrations across labs .

Q. How can computational models predict the metabolic stability of this compound?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME assess cytochrome P450 metabolism and glucuronidation potential .
  • In Silico Metabolism : Use BioTransformer 3.0 to simulate phase I/II transformations, prioritizing labile sites (e.g., urea bond hydrolysis) .
    • Validation : Compare predictions with in vitro microsomal stability assays using liver S9 fractions .

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